2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoline-4-carboxylate
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Overview
Description
2-(4-BROMOPHENYL)-2-OXOETHYL 2,3-DIPHENYL-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline carboxylates This compound is characterized by the presence of a bromophenyl group, a diphenyl group, and a quinoline carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 2,3-DIPHENYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide.
Formation of the ester linkage: The final step involves the esterification of the quinoline carboxylic acid with 2-(4-bromophenyl)-2-oxoethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL 2,3-DIPHENYL-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-(4-BROMOPHENYL)-2-OXOETHYL 2,3-DIPHENYL-4-QUINOLINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 2,3-DIPHENYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating signaling pathways: Influencing cellular signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMOPHENYL)-2-OXOETHYL 2,3-DIPHENYL-4-QUINOLINECARBOXYLATE: Unique due to the presence of both bromophenyl and diphenyl groups.
2-(4-CHLOROPHENYL)-2-OXOETHYL 2,3-DIPHENYL-4-QUINOLINECARBOXYLATE: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
2-(4-METHOXYPHENYL)-2-OXOETHYL 2,3-DIPHENYL-4-QUINOLINECARBOXYLATE: Contains a methoxyphenyl group instead of a bromophenyl group.
Uniqueness
The uniqueness of 2-(4-BROMOPHENYL)-2-OXOETHYL 2,3-DIPHENYL-4-QUINOLINECARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H20BrNO3 |
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Molecular Weight |
522.4 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2,3-diphenylquinoline-4-carboxylate |
InChI |
InChI=1S/C30H20BrNO3/c31-23-17-15-20(16-18-23)26(33)19-35-30(34)28-24-13-7-8-14-25(24)32-29(22-11-5-2-6-12-22)27(28)21-9-3-1-4-10-21/h1-18H,19H2 |
InChI Key |
PZZDXGVYWVDTMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C4)C(=O)OCC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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